Oxaprozin (4,5-diphenyl-2-oxazolepropionic acid) [, ] is a synthetic, non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid derivative class [, ]. It is recognized for its potent anti-inflammatory, analgesic, and antipyretic properties, primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes [, , ]. Oxaprozin stands out among NSAIDs for its long elimination half-life (approximately 50-60 hours), which allows for once-daily dosing [, ].
Oxaprozin is structurally characterized by two phenyl rings attached to an oxazole ring, which is further linked to a propionic acid moiety [, ]. This diphenyl structure contributes to its ability to cross-react with certain phenytoin assays [, ]. Additionally, the nitrogen of the oxazole ring and the carboxylate moiety are suggested to play a role in chelating the catalytic zinc ion of matrix metalloproteinase 9 (MMP-9) [].
The primary mechanism of action of oxaprozin is the inhibition of COX enzymes, specifically COX-1 and COX-2 [, ]. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation [, ]. By inhibiting COX activity, oxaprozin reduces prostaglandin synthesis, thereby exerting its anti-inflammatory and analgesic effects [, ].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.:
CAS No.: 7417-65-4